

# Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025



**Trimebutine maleate** appears to be a safe and effective therapeutic option for managing symptoms of functional dyspepsia (FD). A notable multicenter, randomized, double-blind, placebo-controlled prospective trial provides key evidence of its efficacy in alleviating dyspeptic symptoms and accelerating gastric emptying when compared to a placebo.[1][2][3][4] Further supporting its clinical utility, a Bayesian network meta-analysis positions trimebutine favorably among other prokinetic agents for the treatment of FD.[5][6]

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from a pivotal clinical trial comparing **trimebutine maleate** to a placebo in patients with functional dyspepsia.

Table 1: Symptom Relief in Functional Dyspepsia

| Outcome Measure                                                                                                 | Trimebutine<br>Maleate Group | Placebo Group | p-value |
|-----------------------------------------------------------------------------------------------------------------|------------------------------|---------------|---------|
| Statistically significant reduction in Glasgow Dyspepsia Severity Score (GDSS) between 2-week and 4-week visits | Yes                          | No            | 0.02    |



Data from Kountouras et al., 2020.[1][2][3][4]

Table 2: Effect on Gastric Emptying

| Outcome Measure                             | Trimebutine<br>Maleate Group | Placebo Group | p-value |
|---------------------------------------------|------------------------------|---------------|---------|
| Median gastric<br>emptying at 50<br>minutes | 75.5%                        | 66.6%         | 0.036   |

Data from a substudy of Kountouras et al., 2020.[1][2][3][4]

Table 3: Adverse Events

| Outcome Measure                   | Trimebutine<br>Maleate Group<br>(n=108) | Placebo Group<br>(n=103) | Statistical<br>Significance   |
|-----------------------------------|-----------------------------------------|--------------------------|-------------------------------|
| Patients reporting adverse events | 11 (10.2%)                              | 15 (14.6%)               | Not statistically significant |

Data from Kountouras et al., 2020.[1]

## **Experimental Protocols**

Clinical Trial Protocol: Kountouras et al., 2020

A multicenter, randomized, double-blind, placebo-controlled, prospective study was conducted with 211 patients diagnosed with functional dyspepsia.[1][2][3][4]

- Participants: 211 patients with functional dyspepsia were enrolled and randomized into two groups.
- Intervention: One group (108 patients) received 300 mg of trimebutine maleate twice daily, while the other group (103 patients) received a placebo twice daily for a duration of 4 weeks.
   [1][2][3]



- Primary Endpoint: The primary outcome measured was the relief of dyspepsia symptoms,
   evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]
- Secondary Endpoint: A substudy involving 16 participants (8 from each group) assessed gastric emptying using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.[1][2][3]
- Data Analysis: Statistical analysis, including paired t-tests and nonparametric Wilcoxon tests, was used to compare the mean and median scores for each treatment group and between the two groups.[1]

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow of the randomized controlled trial.





Click to download full resolution via product page

Caption: Simplified signaling pathway of trimebutine maleate.

## **Mechanism of Action**

**Trimebutine maleate**'s therapeutic effects are attributed to its action as an agonist on peripheral mu ( $\mu$ ), kappa ( $\kappa$ ), and delta ( $\delta$ ) opiate receptors in the gastrointestinal tract.[7][8] This interaction modulates gastrointestinal motility, contributing to the acceleration of gastric emptying.[7][8][9][10] Additionally, trimebutine is thought to modulate visceral sensitivity, which



may also play a role in alleviating the symptoms of functional dyspepsia.[7][8][10] The drug's ability to normalize bowel movements and reduce pain is a key aspect of its clinical efficacy. It also influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial | Semantic Scholar [semanticscholar.org]
- 3. Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Treatment of Functional Dyspepsia: An Old Story Revisited or a New Story to Be Told? A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427379#efficacy-of-trimebutine-maleate-versus-placebo-in-functional-dyspepsia-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com